N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Propylamino Group: This step might involve the alkylation of the thiazole ring with a propylamine derivative.
Introduction of the Methoxyphenyl Group: This could be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the thiazole intermediate.
Final Acetamide Formation: The final step might involve the acylation of the intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thiazole sulfur to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Methoxyphenyl Derivatives: Compounds like anethole and methoxyphenamine.
Uniqueness
N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or methoxyphenyl derivatives.
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-3-7-18-15(21)9-13-10-24-17(20-13)25-11-16(22)19-12-5-4-6-14(8-12)23-2/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASRSIANLZENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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